molecular formula C12H15N5O B7582482 [3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea

[3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea

Cat. No. B7582482
M. Wt: 245.28 g/mol
InChI Key: VTPXAYRJFGDOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea, also known as MI-773, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction is crucial in regulating the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. MI-773 has been extensively studied in scientific research due to its potential as a cancer therapy.

Mechanism of Action

[3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea works by disrupting the interaction between MDM2 and p53, which leads to the stabilization and activation of p53. This activation results in the induction of cell cycle arrest, apoptosis, and DNA repair in cancer cells.
Biochemical and Physiological Effects:
[3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea has been shown to have a significant impact on the expression of genes involved in cell cycle regulation, DNA damage response, and apoptosis. It has also been shown to increase the levels of p53 protein in cancer cells, leading to its activation and subsequent effects on cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of [3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. It also has good pharmacokinetic properties, making it suitable for in vivo studies. However, [3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on [3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea. One area of interest is the development of more potent and selective MDM2-p53 inhibitors that can overcome the limitations of [3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea. Another area of research is the identification of biomarkers that can predict response to [3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea therapy. Additionally, there is interest in exploring the combination of [3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea with other cancer therapies, such as immunotherapy or targeted therapy, to enhance its efficacy. Finally, further studies are needed to determine the safety and efficacy of [3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea in clinical trials.

Synthesis Methods

[3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea is synthesized through a multi-step process involving the reaction of 3-methylimidazole with 4-bromoaniline, followed by N-benzylation and urea formation. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

[3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea has been studied extensively in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit tumor growth and induce cell death in cancer cells with wild-type p53, while having minimal effects on normal cells. [3-[(3-Methylimidazol-4-yl)methylamino]phenyl]urea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

[3-[(3-methylimidazol-4-yl)methylamino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-17-8-14-6-11(17)7-15-9-3-2-4-10(5-9)16-12(13)18/h2-6,8,15H,7H2,1H3,(H3,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPXAYRJFGDOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CNC2=CC(=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.